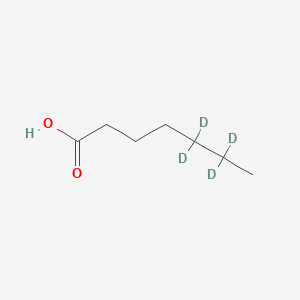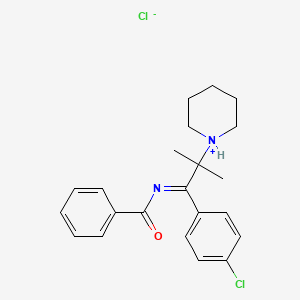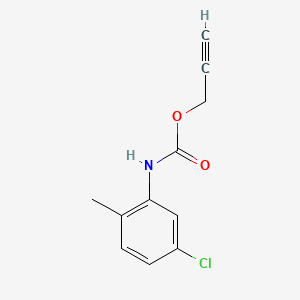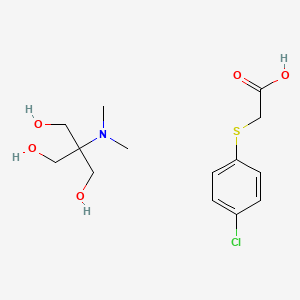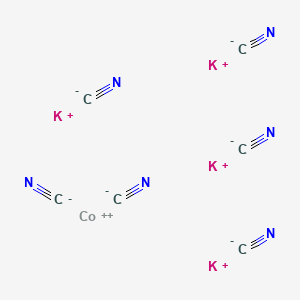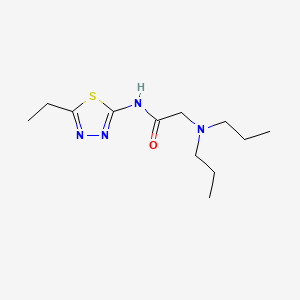
2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(dipropylamino)acetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dipropylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(Dipropylamino)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(Dipropylamino)-N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the dipropylamino group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132304-31-5 |
|---|---|
Molecular Formula |
C12H22N4OS |
Molecular Weight |
270.40 g/mol |
IUPAC Name |
2-(dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H22N4OS/c1-4-7-16(8-5-2)9-10(17)13-12-15-14-11(6-3)18-12/h4-9H2,1-3H3,(H,13,15,17) |
InChI Key |
VETLEZWMIFKCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(S1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)


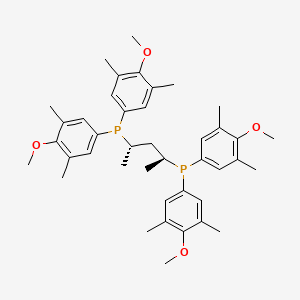
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
